molecular formula C14H14N2O2 B13054283 Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate

Cat. No.: B13054283
M. Wt: 242.27 g/mol
InChI Key: ILKCMZMVFCVVII-UHFFFAOYSA-N
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Description

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with an amino group at the 6th position and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(6-aminopyridin-2-YL)-3-methylbenzoate: This compound is unique due to its specific substitution pattern on the pyridine and benzoate rings.

    Methyl 4-(6-hydroxypyridin-2-YL)-3-methylbenzoate: Similar structure but with a hydroxyl group instead of an amino group.

    Methyl 4-(6-chloropyridin-2-YL)-3-methylbenzoate: Contains a chlorine atom instead of an amino group.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the amino group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

methyl 4-(6-aminopyridin-2-yl)-3-methylbenzoate

InChI

InChI=1S/C14H14N2O2/c1-9-8-10(14(17)18-2)6-7-11(9)12-4-3-5-13(15)16-12/h3-8H,1-2H3,(H2,15,16)

InChI Key

ILKCMZMVFCVVII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=NC(=CC=C2)N

Origin of Product

United States

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